2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with a methyl group at position 4 and a piperazine moiety linked via a benzoyl group bearing a para-substituted ethanesulfonyl group. The ethanesulfonyl group enhances solubility and may facilitate interactions with biological targets, such as receptors or enzymes, through hydrogen bonding or electrostatic interactions . The benzothiazole scaffold is prevalent in medicinal chemistry due to its metabolic stability and versatility in targeting diverse biological pathways.
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-19-15(2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWZWQIKBAKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl compound with ethylsulfonyl chloride under basic conditions.
Synthesis of the Methylbenzo[d]thiazol Intermediate: This involves the cyclization of appropriate precursors in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the two intermediates using a piperazine linker under controlled conditions, often in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction could yield a sulfide.
Scientific Research Applications
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its complex structure and functional groups.
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
G856-9660 (2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole)
- Structural Differences :
- Methoxy group at position 4 (vs. methyl in the target compound).
- Additional methyl group at position 7 of the benzothiazole ring.
- Physicochemical Properties :
CAS 886929-46-0 (2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole)
- Structural Differences :
- Ethanesulfonyl group at the meta position (3-) of the benzoyl ring (vs. para in the target compound).
- Impact : Para-substituted sulfonyl groups often exhibit better steric alignment for target binding compared to meta isomers, which may reduce efficacy in receptor interactions .
Analogues with Varied Core Heterocycles
Dagrocorat (4-(Cyclopropylamino)-2-({4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide)
- Structural Differences :
- Pyrimidine-carboxamide core (vs. benzothiazole).
- Ethanesulfonyl-piperazine moiety retained.
- Impact : The pyrimidine core may engage different biological targets (e.g., kinases or enzymes) compared to benzothiazole-based compounds .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Structural Differences :
- Acetamide linker between piperazine and benzothiazole.
- Methoxyphenyl substituent on piperazine.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity.
- Key Observations :
- Methyl groups on benzothiazole (target compound) increase lipophilicity compared to methoxy-substituted analogues.
- Para-substituted ethanesulfonyl groups may improve target engagement compared to meta isomers.
- Pyrimidine cores (e.g., dagrocorat) reduce molecular weight but introduce additional hydrogen-bonding sites.
Biological Activity
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological potential including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound features a benzothiazole core linked to a piperazine moiety and an ethanesulfonyl group. The presence of these functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 378.51 g/mol |
| CAS Number | 886925-18-4 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is hypothesized that the compound may function as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking substrate access. Additionally, the piperazine moiety can modulate neurotransmitter receptors, influencing their activity and contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities against various pathogens such as Aspergillus fumigatus and Candida albicans .
Anticancer Properties
Benzothiazole derivatives have also been explored for their anticancer potential. For instance, modifications on the benzothiazole nucleus have shown promising results in inhibiting cancer cell proliferation in various cell lines. Notably, compounds with similar structural features have demonstrated cytotoxicity against human tumor cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been documented as well. Research has indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those with piperazine substitutions. Results showed effective inhibition against both gram-positive and gram-negative bacteria .
- Antitumor Activity : In vitro studies demonstrated that certain benzothiazole derivatives exhibited significant antiproliferative effects on cancer cell lines such as SNB-19 and C-32 .
- Enzyme Inhibition : Molecular modeling studies revealed that some derivatives could effectively bind to COX-2 enzymes, highlighting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
